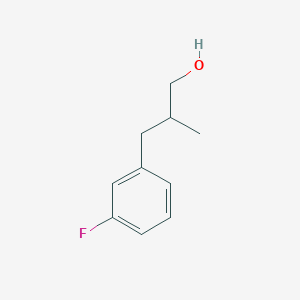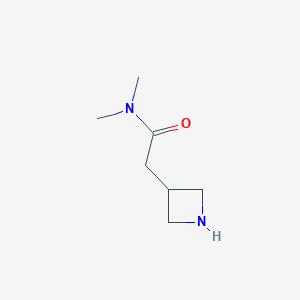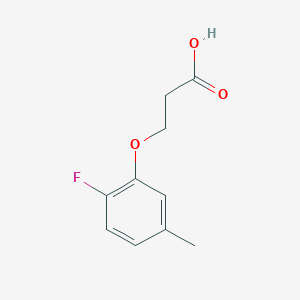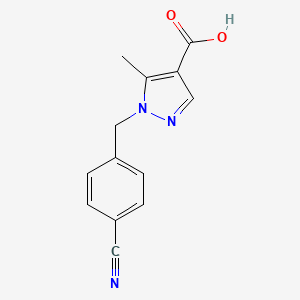
4-(Cyclobutylmethoxy)-2-methylaniline
概要
説明
4-(Cyclobutylmethoxy)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclobutylmethoxy group attached to the benzene ring at the para position relative to the amino group, and a methyl group at the ortho position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-2-methylaniline typically involves the following steps:
Preparation of 4-(Cyclobutylmethoxy)benzaldehyde: This intermediate can be synthesized by reacting cyclobutylmethanol with 4-hydroxybenzaldehyde in the presence of a suitable catalyst.
Formation of 4-(Cyclobutylmethoxy)-2-methylbenzonitrile: The benzaldehyde derivative is then subjected to a cyanation reaction to introduce the nitrile group.
Reduction to this compound: The nitrile group is reduced to an amine using hydrogenation or other suitable reducing agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(Cyclobutylmethoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Cyclobutylmethoxy)-2-nitroaniline.
Reduction: Formation of 4-(Cyclobutylmethoxy)-2-methylcyclohexylamine.
Substitution: Formation of 4-(Cyclobutylmethoxy)-2-chloroaniline.
科学的研究の応用
4-(Cyclobutylmethoxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-(Cyclobutylmethoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 4-(Cyclobutylmethoxy)benzaldehyde
- 4-(Cyclobutylmethoxy)-2-methylbenzonitrile
- 4-(Cyclobutylmethoxy)-2-nitroaniline
Uniqueness: 4-(Cyclobutylmethoxy)-2-methylaniline is unique due to the presence of both the cyclobutylmethoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(cyclobutylmethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNGYBCRDTGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)

![5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1400003.png)
![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)


![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)





![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)
